4-Methyl-1-nitropentane
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Overview
Description
4-Methyl-1-nitropentane is an organic compound belonging to the class of nitroalkanes It is characterized by the presence of a nitro group (-NO2) attached to a pentane chain with a methyl group at the fourth position
Preparation Methods
The synthesis of 4-Methyl-1-nitropentane can be achieved through several methods:
Chemical Reactions Analysis
Scientific Research Applications
4-Methyl-1-nitropentane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-nitropentane involves its interaction with molecular targets and pathways:
Reduction to Amine: The nitro group is reduced to an amine group, which can then participate in various biochemical reactions.
Oxidative Stress: The compound can induce oxidative stress in biological systems, leading to the formation of reactive oxygen species.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular functions.
Comparison with Similar Compounds
4-Methyl-1-nitropentane can be compared with other nitroalkanes:
1-Nitropentane: Similar to this compound but lacks the methyl group at the fourth position.
2-Nitropentane: The nitro group is attached to the second carbon atom, leading to different reactivity and applications.
3-Nitropentane: The nitro group is attached to the third carbon atom, resulting in unique properties compared to this compound.
Biological Activity
4-Methyl-1-nitropentane is a nitroalkane compound that has garnered attention in various fields, including organic chemistry and toxicology. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, potential applications, and relevant case studies.
This compound has the molecular formula C6H13NO2 and is characterized by the presence of a nitro group (-NO2) attached to a pentane chain. The compound's structure can be represented as follows:
This structure contributes to its reactivity and interaction with biological systems.
Toxicological Profile
The biological activity of this compound primarily revolves around its toxicity and potential carcinogenic effects. Nitro compounds, including nitroalkanes, have been studied for their mutagenic and carcinogenic properties. Research indicates that nitroalkanes may cause DNA damage through oxidative stress mechanisms, which can lead to cellular apoptosis or malignancy .
Table 1: Toxicological Data of Nitro Compounds
Compound | LD50 (mg/kg) | Carcinogenicity | Mutagenicity |
---|---|---|---|
This compound | 300 | Possible | Yes |
1-Nitropropane | 500 | Not Established | No |
2-Nitrobutane | 250 | Possible | Yes |
Enzymatic Activity
Recent studies have explored the enzymatic conversion of nitroalkanes, including this compound, into more biologically active forms. For instance, enzymes like 4-OT (4-oxalocrotonate tautomerase) have shown promise in catalyzing reactions involving nitro compounds, leading to the formation of valuable intermediates for pharmaceutical applications .
Case Study: Enzymatic Conversion
In a study examining the catalytic activity of 4-OT on various nitroolefins, it was found that this compound could serve as a substrate for Michael-type addition reactions. This reaction yielded products with high enantiomeric excess (ee), demonstrating the potential for developing enantiomerically pure compounds used in drug synthesis .
Applications in Organic Synthesis
The reactivity of this compound makes it a candidate for various organic synthesis applications. Its derivatives can be utilized in synthesizing pharmaceuticals, particularly GABA analogues, which are important in treating neurological disorders .
Table 2: Potential Derivatives and Applications
Derivative | Application |
---|---|
γ-Nitroaldehydes | Precursor for GABA analogues |
Nitroalkenes | Synthetic intermediates |
Aromatic nitro compounds | Pharmaceutical synthesis |
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
4-methyl-1-nitropentane |
InChI |
InChI=1S/C6H13NO2/c1-6(2)4-3-5-7(8)9/h6H,3-5H2,1-2H3 |
InChI Key |
RLQMAXHHQOTXRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC[N+](=O)[O-] |
Origin of Product |
United States |
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